molecular formula C17H11FN2O2 B2639170 3-(2-fluorobenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one CAS No. 848911-16-0

3-(2-fluorobenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2639170
CAS No.: 848911-16-0
M. Wt: 294.285
InChI Key: GYFGYXHWSUFTJD-UHFFFAOYSA-N
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Description

3-(2-fluorobenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that features a benzofuro[3,2-d]pyrimidine core with a 2-fluorobenzyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-fluorobenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one typically involves the following steps:

    Formation of the Benzofuro[3,2-d]pyrimidine Core: This can be achieved through a cyclization reaction involving a suitable precursor such as a 2-aminobenzofuran derivative and a formylated pyrimidine.

    Introduction of the 2-Fluorobenzyl Group: The 2-fluorobenzyl group can be introduced via a nucleophilic substitution reaction using a 2-fluorobenzyl halide and a suitable base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-(2-fluorobenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the 2-fluorobenzyl group using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzofuro[3,2-d]pyrimidines.

Scientific Research Applications

3-(2-fluorobenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Benzofuro[3,2-d]pyrimidine: Lacks the 2-fluorobenzyl group but shares the core structure.

    Thieno[2,3-d]pyrimidin-4(3H)-one: Similar heterocyclic structure with a sulfur atom instead of oxygen.

    Benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-one: Another heterocyclic compound with a fused furan ring.

Uniqueness

3-(2-fluorobenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one is unique due to the presence of the 2-fluorobenzyl group, which can influence its electronic properties and reactivity. This makes it particularly suitable for applications in organic electronics and as a potential therapeutic agent.

Properties

IUPAC Name

3-[(2-fluorophenyl)methyl]-[1]benzofuro[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11FN2O2/c18-13-7-3-1-5-11(13)9-20-10-19-15-12-6-2-4-8-14(12)22-16(15)17(20)21/h1-8,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYFGYXHWSUFTJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=NC3=C(C2=O)OC4=CC=CC=C43)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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